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Compound of Interest

Compound Name:
Methyl 2-amino-2-phenylacetate

hydrochloride

Cat. No.: B045393 Get Quote

Methyl 2-amino-2-phenylacetate hydrochloride is a key chiral building block in organic and

medicinal chemistry, notably serving as a precursor in the synthesis of various

pharmaceuticals. The physical properties of such a starting material are not mere data points;

they are critical indicators of identity, purity, and stability. An impurity profile manifesting as a

melting point depression or unexpected spectroscopic signals can have profound downstream

consequences on reaction yield, purity of the final active pharmaceutical ingredient (API), and

even its safety profile.

This guide establishes a framework for the thorough physical characterization of this

compound, ensuring that researchers can confidently assess the quality of their materials and

maintain reproducibility in their synthetic endeavors.

Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is the foundation upon which all other

physical property analysis is built.

IUPAC Name: methyl amino(phenyl)acetate hydrochloride

Synonyms: D-(-)-α-Phenylglycine methyl ester hydrochloride (for the (R)-enantiomer), Methyl

Phenylglycinate HCl

CAS Number: 15028-40-7 (for the racemate)
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Molecular Formula: C₉H₁₂ClNO₂

Molecular Weight: 201.65 g/mol [1]

The structure consists of a central chiral carbon bonded to a phenyl group, an amino group

(protonated as an ammonium salt), a methyl ester, and a hydrogen atom. The presence of the

hydrochloride salt is crucial, as it significantly influences properties like solubility and stability

compared to the free base form.

Caption: Structure of Methyl 2-amino-2-phenylacetate Hydrochloride

Core Physicochemical Properties
The fundamental physical properties provide a rapid assessment of material identity and purity.

Property Value Source(s)

Physical Form Solid / Crystalline Powder

Melting Point 220-223 °C

Appearance White to off-white solid

Solubility Data not available¹

¹While specific quantitative solubility data is not readily found in literature, the hydrochloride salt

form is expected to confer moderate to high solubility in polar protic solvents like water and

methanol due to the ionic nature of the ammonium chloride group. It is expected to have lower

solubility in less polar solvents like dichloromethane and be sparingly soluble in nonpolar

solvents like hexanes. A detailed protocol for experimental determination is provided in Section

5.2.

Spectroscopic Characterization Profile
Spectroscopy is indispensable for confirming the molecular structure. While a definitive,

publicly archived spectrum for this specific compound is elusive, we can predict the expected

signals based on fundamental principles of spectroscopy and data from analogous structures.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The

hydrochloride salt form is particularly influential on the N-H stretching region.

Predicted Wavenumber
(cm⁻¹)

Functional Group &
Vibration Mode

Rationale

~3100-2800 (broad) N-H⁺ Stretch (Ammonium Salt)

The protonation of the amine

group to form an ammonium

salt results in a very broad and

strong absorption band in this

region, often overlapping with

C-H stretches.

~3050-3010 Aromatic C-H Stretch

Characteristic sharp, medium-

intensity peaks for sp² C-H

bonds on the phenyl ring.

~2960-2850 Aliphatic C-H Stretch

Signals corresponding to the

methyl (CH₃) and methine

(CH) groups.

~1750-1735 C=O Stretch (Ester)

This is a key, strong, and sharp

signal. The electron-

withdrawing effect of the

adjacent ammonium group

may shift this to a slightly

higher frequency compared to

a simple alkyl acetate.

~1600, ~1475 Aromatic C=C Bending

Two or more bands are

characteristic of the phenyl

ring.

~1250-1150 C-O Stretch (Ester)

A strong band corresponding

to the C-O single bond of the

ester group.
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the electronic environment and connectivity of

hydrogen atoms. The solvent of choice (e.g., D₂O or DMSO-d₆) will affect the chemical shifts

and the observability of exchangeable protons (NH₃⁺).
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~8.5-9.5 Broad singlet 3H NH₃⁺

The ammonium

protons are

deshielded and

often appear as

a broad signal. In

D₂O, this signal

will exchange

and disappear.

~7.4-7.6 Multiplet 5H Ar-H

The five protons

of the

monosubstituted

phenyl ring will

appear as a

complex

multiplet.

~5.0-5.2 Singlet 1H α-H (Methine)

This proton is

adjacent to the

phenyl ring, the

ester, and the

ammonium

group, leading to

significant

deshielding. It

appears as a

singlet as there

are no adjacent

protons to couple

with.

~3.7-3.8 Singlet 3H O-CH₃

The methyl ester

protons typically

appear as a

sharp singlet in

this region.
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Carbon-13 (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Predicted δ (ppm) Assignment Rationale

~168-172 C=O (Ester)

The ester carbonyl carbon is

characteristically found in this

downfield region.

~130-135 Aromatic Quaternary C

The ipso-carbon of the phenyl

ring (the one attached to the

chiral center).

~128-130 Aromatic CH

Signals for the ortho, meta,

and para carbons of the phenyl

ring. Due to symmetry, the

ortho and meta carbons may

appear as single, more intense

peaks.

~55-60 α-C (Methine)

The chiral carbon is

significantly deshielded by the

adjacent electronegative

oxygen and nitrogen atoms, as

well as the phenyl ring.

~52-54 O-CH₃ The methyl ester carbon.

Authoritative Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data.

The following methodologies are based on established pharmacopeial standards.
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Caption: Workflow for Physical Characterization of a New Material Batch

Melting Point Determination (Capillary Method)
This protocol is adapted from the U.S. Pharmacopeia (USP) general chapter <741>.[2]

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried (e.g., in a

vacuum desiccator over silica gel for 24 hours) to remove any residual solvent, which can

depress the melting point.[2]
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Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into

the powder. Pack the sample into the bottom by tapping or dropping the tube through a long

glass tube onto a hard surface. The packed column height should be 2.5-3.5 mm.[2][3]

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating

run (10-20 °C/min) to find a rough range. Allow the apparatus to cool.

Accurate Determination: Using a fresh sample, heat the block rapidly to a temperature about

10-15 °C below the expected melting point.

Ramp and Observe: Decrease the heating rate to 1-2 °C per minute.[2]

Record Range: Record two temperatures:

T₁ (Onset): The temperature at which the first droplet of liquid is observed.

T₂ (Clear Point): The temperature at which the last solid particle melts completely.

Reporting: Report the result as the range T₁ - T₂. A pure compound should have a sharp

range of 1-2 °C.

Aqueous Solubility Determination (Saturation Shake-
Flask Method)
This protocol is based on the principles outlined in USP general chapter <1236> for equilibrium

solubility.[4][5][6]

System Preparation: To a series of glass vials, add a measured volume of the desired

solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4).

Addition of Solute: Add an excess amount of Methyl 2-amino-2-phenylacetate
hydrochloride to each vial. The presence of undissolved solid at the end of the experiment

is critical to ensure saturation.
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Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25

°C or 37 °C). Agitate for a sufficient time to reach equilibrium. A 24-hour period is common,

but 48 or 72 hours may be necessary and should be confirmed by sampling at different time

points until the concentration plateaus.

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to

let the excess solid settle. Alternatively, centrifuge the samples.

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid

aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) may be

required, but first ensure the compound does not adsorb to the filter material.

Analysis: Accurately dilute the aliquot with a suitable solvent and determine the

concentration of the dissolved compound using a validated analytical method, such as UV-

Vis spectroscopy or HPLC.

Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment

at least in triplicate to ensure precision.

Safety, Handling, and Storage
Proper handling is paramount for laboratory safety and maintaining the integrity of the

compound.

Hazard Identification: The compound is classified as harmful if swallowed (H302), and

causes skin (H315), eye (H319), and respiratory irritation (H335). The corresponding GHS

pictogram is GHS07 (Exclamation Mark).

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and

appropriate chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage

at room temperature is generally acceptable.

Conclusion
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The physical properties of Methyl 2-amino-2-phenylacetate hydrochloride define its identity

and quality. A melting point of 220-223 °C, coupled with spectroscopic data that aligns with the

predicted profiles for its ester, aromatic, and ammonium hydrochloride functionalities, provides

strong evidence of the material's integrity. While quantitative solubility data requires

experimental determination via robust methods like the shake-flask protocol, its salt form

implies suitability for use in aqueous reaction media. By employing the standardized

methodologies outlined in this guide, researchers can ensure the quality of this critical synthetic

building block, leading to more reliable and reproducible scientific outcomes.
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Need Custom Synthesis?
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[https://www.benchchem.com/product/b045393#methyl-2-amino-2-phenylacetate-
hydrochloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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